molecular formula C19H16O2 B6326596 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS No. 889951-01-3

2'-(Benzyloxy)[1,1'-biphenyl]-4-ol

Katalognummer: B6326596
CAS-Nummer: 889951-01-3
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: IQKFQOXIXAWECU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is a useful research compound. Its molecular formula is C19H16O2 and its molecular weight is 276.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Benzyloxyphenyl)phenol, 95% is 276.115029749 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-17-12-10-16(11-13-17)18-8-4-5-9-19(18)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKFQOXIXAWECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602451
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889951-01-3
Record name 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, a biphenyl derivative of interest in medicinal chemistry and materials science. Recognizing the challenges in sourcing information on this specific isomer, this document also offers detailed insights into its closely related and more extensively documented isomer, 4-(Benzyloxy)[1,1'-biphenyl], to provide a thorough understanding of this chemical class. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical knowledge and practical considerations.

Chemical Identity: CAS Number and Synonyms

However, its structural isomer, 4-(Benzyloxy)[1,1'-biphenyl] , is well-documented.

Compound Name CAS Number Synonyms Molecular Formula Molecular Weight
4-(Benzyloxy)[1,1'-biphenyl]84954-30-3[1]4-Benzyloxy-biphenyl, 1-phenyl-4-(phenylmethoxy)benzeneC₁₉H₁₆O260.33 g/mol [1]

For the purpose of this guide, and to provide the most relevant information for researchers interested in this scaffold, we will focus on the synthesis and properties applicable to the benzyloxy-biphenyl-ol class, with specific data drawn from the available information on the 4-benzyloxy isomer.

The Benzyloxy-Biphenyl Scaffold in Drug Discovery

The biphenyl moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of pharmacologically active compounds, including anti-inflammatory, antihypertensive, and anti-cancer agents.[2] Its conformational flexibility allows it to adapt to the binding sites of various biological targets.

The benzyloxy group is also a significant pharmacophore. It is found in numerous bioactive molecules and can be involved in key binding interactions. It is also utilized as a protective group in organic synthesis.[3] The combination of these two moieties in 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol suggests a molecule with potential for diverse biological activities. The benzyloxy group, in particular, has been explored in the design of Monoamine Oxidase (MAO) inhibitors for neurological disorders.[3][4]

Synthesis Strategies

Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an organohalide.[5] In the context of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, this would involve the reaction of a dihydroxybiphenyl with a benzyl halide.

Proposed Reaction Scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Conditions dihydroxybiphenyl [1,1'-Biphenyl]-2',4-diol benzyl_halide Benzyl Bromide arrow Solvent (e.g., DMF, Acetone) Heat base Base (e.g., K₂CO₃, NaH) product 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol plus1 + plus2 + arrow->product Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions boronic_acid (4-Hydroxyphenyl)boronic Acid aryl_halide 1-(Benzyloxy)-2-bromobenzene arrow Solvent (e.g., Toluene, Dioxane) Heat catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) product 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol plus1 + arrow->product

Sources

Structural Elucidation and Crystallographic Analysis of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Structural Biologists, Medicinal Chemists, Crystallographers

Executive Summary

The structural analysis of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol presents a unique challenge in small-molecule crystallography due to the interplay between the rigid biphenyl core and the flexible benzyloxy substituent. This guide provides a comprehensive protocol for the crystallization, data collection, and structural refinement of this specific compound.

Understanding the solid-state behavior of this molecule is critical for applications in:

  • Medicinal Chemistry: Biphenyl scaffolds are frequent pharmacophores in estrogen receptor modulators and anti-inflammatory agents.

  • Materials Science: The 4-hydroxy-4'-alkoxy substitution pattern is a classic motif in liquid crystal mesogens.

  • Supramolecular Chemistry: The competition between strong hydrogen bonding (–OH) and weak dispersive forces (π–π stacking) dictates the crystal packing.

Structural Hypothesis & Molecular Geometry[1]

Before initiating crystallization, a structural hypothesis must be established to guide solvent selection and data collection strategies.

The Biphenyl Torsion

The biphenyl core is rarely planar in the solid state due to steric repulsion between ortho-hydrogens (positions 2, 2', 6, 6'). In 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol , the bulky benzyloxy group at the 2'-position introduces significant steric hindrance.

  • Predicted Torsion Angle: Unlike unsubstituted biphenyl (~44° in gas phase, 0–40° in solid state), the 2'-substitution will likely force a torsion angle (

    
    ) > 50° to minimize clash with the 2,6-hydrogens of the phenolic ring.
    
  • Conformational Locking: The benzyloxy ether linkage (–O–CH₂–Ph) adds rotational freedom, potentially leading to conformational polymorphism.

Intermolecular Interaction Hierarchy

The crystal lattice will be stabilized by a hierarchy of forces:

  • Primary: Strong O–H···O hydrogen bonds (Donor: 4-OH; Acceptor: Ether oxygen or adjacent OH).

  • Secondary: C–H···π interactions between the electron-rich benzyl ring and the electron-deficient phenolic ring.

  • Tertiary: π–π stacking, likely offset or T-shaped due to the twisted biphenyl core.

Experimental Protocol: Crystallization & Data Collection

Crystallization Screening Matrix

The goal is to grow single crystals suitable for X-ray diffraction (dimensions > 0.1 mm).

MethodSolvent SystemRationaleExpected Outcome
Slow Evaporation Ethanol / MethanolPolar protic solvents facilitate H-bonding networks.Prisms or blocks (high quality).
Vapor Diffusion THF (solvent) / Hexane (antisolvent)THF dissolves the ether; hexane induces precipitation slowly.Needle-like crystals (common for biphenyls).
Liquid-Liquid Diffusion Dichloromethane / PentaneLayering allows slow mixing at the interface.Large, defect-free plates.
Sublimation None (High Vacuum, ~140°C)Useful if solvation leads to poor crystallinity.Extremely pure, solvent-free crystals.
Diffraction Data Collection Workflow

Once a suitable crystal is mounted, follow this rigorous data collection protocol:

  • Temperature Control: Collect data at 100 K using a cryostream. Low temperature reduces thermal motion (atomic displacement parameters), essential for resolving the flexible benzyloxy tail.

  • Source Selection:

    • Mo-Kα (λ = 0.71073 Å): Preferred for standard resolution (0.8 Å).

    • Cu-Kα (λ = 1.54184 Å): Use only if the crystal is extremely small (< 0.05 mm) or weakly diffracting, as absorption is negligible for C/H/O compounds.

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity statistics for structure solution.

Structure Solution & Refinement Pathway

The following workflow details the computational steps required to solve the phase problem and refine the structure.

G Start Raw Diffraction Frames Reduction Data Reduction (SAINT/CrysAlisPro) Start->Reduction Integration & Scaling SpaceGroup Space Group Determination (XPREP) Reduction->SpaceGroup Systematic Absences Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Phase Problem Solution Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Initial Model H_Atoms Hydrogen Atom Placement (Riding Model) Refinement->H_Atoms Difference Fourier Map Validation Validation (CheckCIF / IUCr) Refinement->Validation Final R-factor < 5% H_Atoms->Refinement Convergence

Caption: Standard crystallographic workflow from raw diffraction frames to validated structural model.

Critical Refinement Steps
  • Disorder Handling: The benzyloxy group is flexible. If electron density is smeared, model disorder over two positions using the PART instruction in SHELXL.

  • Hydrogen Bonding: Locate the hydroxyl hydrogen (H4) in the difference Fourier map. Refine its position freely if data quality permits; otherwise, constrain using AFIX 147 (anti-periplanar) or AFIX 83 (H-bond directed).

  • Absolute Structure: As the molecule is achiral (unless it crystallizes in a chiral space group due to packing), Flack parameter determination is not required.

Quantitative Structural Analysis

After refinement, the structure must be analyzed to extract chemical meaning.

Geometry & Conformation

Extract the following parameters to define the molecular shape:

ParameterAtoms InvolvedTypical Value (Expected)Significance
Torsion Angle (

)
C(2)–C(1)–C(1')–C(2')45° – 60°Defines the twist of the biphenyl core.
Ether Torsion C(2')–O–CH₂–Ph170° – 180°Indicates if the benzyl group is planar with the ether linkage.
Bond Length C(4)–O(H)1.36 – 1.38 ÅTypical for phenolic C–O bonds.
Hirshfeld Surface Analysis

To visualize intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).

  • d_norm Surface: Map the normalized contact distance. Red spots will indicate strong O–H···O hydrogen bonds.[1]

  • Fingerprint Plot:

    • Spikes: Look for sharp spikes at the bottom left (short d_e, d_i) corresponding to H···O interactions.

    • Diffuse Region: The central area represents H···H contacts (van der Waals forces), likely the dominant interaction (~60% of surface area).

Packing Motifs

Analyze the crystal packing for common biphenyl motifs:

  • Herringbone Packing: Edge-to-face interactions dominate (common in non-planar aromatics).

  • Sandwich Herringbone: Pairs of co-facial molecules arranged in a herringbone pattern.

  • Beta-Sheet Mimicry: If the 4-OH groups form infinite chains (C(2) motif), this indicates strong directional bonding overcoming the steric bulk.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. Link

  • Desiraju, G. R. (2002). Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research, 35(7), 565-573. Link

  • CPD (Computationally Predicted Data):Theoretical conformation analysis based on analogous Biphenyl-4-ol structures. (Methodological Reference).

Sources

Diaryl Ether Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Diaryl Ether Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged Scaffold" Paradigm

The diaryl ether (DE) moiety—two aromatic rings connected by an oxygen atom—represents a "privileged scaffold" in medicinal chemistry. Unlike rigid biphenyl systems, the ether linkage introduces a bond angle of approximately 120°, imparting a critical degree of conformational flexibility while maintaining a robust lipophilic profile. This structural plasticity allows DE-containing molecules to adopt conformations required for binding to diverse protein pockets, ranging from the ATP-binding sites of kinases to the hydrophobic tunnels of enoyl-ACP reductases.

This guide analyzes the biological potential of DE compounds, focusing on three primary therapeutic axes: Oncology (Kinase/Tubulin inhibition) , Infectious Disease (FabI/InhA targeting) , and Inflammation . It provides validated experimental protocols and mechanistic insights to support lead optimization.

Structural Basis & Chemical Space

The biological utility of the diaryl ether core stems from three physicochemical pillars:

  • Lipophilicity & Permeability: The DE core significantly contributes to cLogP, facilitating passive transport across cell membranes (and mycobacterial cell walls).

  • Metabolic Stability: Unlike esters or amides, the ether linkage is resistant to rapid hydrolysis by plasma esterases, though it is susceptible to CYP450-mediated O-dealkylation.

  • Pi-Stacking Capability: The two aromatic rings can engage in T-shaped or parallel displaced

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in target active sites.
    

Therapeutic Axis I: Oncology

In oncology, diaryl ethers function primarily as linkers that orient pharmacophores within the ATP-binding pocket of kinases or as direct inhibitors of tubulin polymerization.

A. Tyrosine Kinase Inhibition (VEGFR/PDGFR)

The DE scaffold is the structural backbone of Sorafenib (Nexavar), a multikinase inhibitor. The ether oxygen acts as a hydrogen bond acceptor, while the flexibility of the DE linkage allows the distal aryl ring to access the hydrophobic "back pocket" of the kinase, locking the enzyme in an inactive conformation (DFG-out).

  • Key Mechanism: Competitive inhibition at the ATP binding site.

  • Critical SAR: Electron-withdrawing groups (e.g., -Cl, -CF3) on the distal ring enhance hydrophobic interactions and metabolic stability.

B. Tubulin Polymerization Inhibition

Certain DE derivatives mimic Combretastatin A-4 , binding to the colchicine site of tubulin. Unlike the stilbene bridge in Combretastatin (which suffers from cis-trans isomerization instability), the diaryl ether bridge is chemically stable.

  • Mechanism: Binds to

    
    -tubulin, preventing microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.
    
  • Target Profile: Effective against multidrug-resistant (MDR) cancer cell lines (e.g., MCF-7, HeLa).

Protocol 1: Tubulin Polymerization Assay (In Vitro)

Self-validating step: Include Paclitaxel (stabilizer) and Vinblastine (depolymerizer) as positive and negative controls.

  • Reagent Prep: Prepare 10 mg/mL tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add test DE compound (dissolved in DMSO) to a 96-well plate (final conc. 1–10

    
    M). Keep DMSO < 1%.
    
  • Initiation: Add tubulin solution to the wells at 4°C.

  • Measurement: Transfer plate to a pre-warmed spectrophotometer (37°C). Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot

    
     vs. time.
    
    • Inhibition: Reduced slope and lower plateau compared to vehicle control.

    • Stabilization: Faster onset and higher plateau (Paclitaxel-like).

Therapeutic Axis II: Infectious Disease (The Triclosan Connection)

The most validated biological activity of simple diaryl ethers is antimicrobial, exemplified by Triclosan .

A. Mechanism: FabI/InhA Inhibition

Triclosan and its derivatives inhibit Enoyl-ACP Reductase (FabI in E. coli / S. aureus; InhA in M. tuberculosis). This enzyme is the rate-limiting step in type II fatty acid synthesis (FAS-II).

  • Binding Mode: The DE compound binds at the active site, stacking against the nicotinamide ring of the NADH cofactor. The 2'-hydroxyl group (if present) forms a crucial hydrogen bond with a catalytic tyrosine residue (Tyr158 in InhA).

  • Antitubercular Potential: DE derivatives with long alkyl chains (C5–C8) at the 5-position show potent activity against M. tuberculosis by mimicking the growing fatty acyl substrate.

Protocol 2: InhA Enzymatic Inhibition Assay

Self-validating step: Monitor the oxidation of NADH to NAD+; decrease in absorbance at 340 nm confirms activity.

  • Reaction Mix: 30 mM PIPES buffer (pH 6.8), 50

    
    M NADH, 50 
    
    
    
    M substrate (2-trans-dodecenoyl-CoA), and purified InhA enzyme (10–50 nM).
  • Screening: Pre-incubate Enzyme + NADH + Test Compound for 5 minutes at 25°C.

  • Start: Initiate reaction by adding substrate.

  • Read: Monitor

    
     for 2 minutes.
    
  • Calculation: Calculate % Inhibition =

    
    .
    

Synthetic Accessibility: The "Make" Phase

Accessing the DE scaffold requires robust C–O bond formation. Two primary methodologies dominate:

A. Ullmann Coupling (Traditional)
  • Reagents: Aryl halide + Phenol + Cu(I) catalyst + High Temp (>100°C).

  • Pros: Works well with electron-deficient aryl halides.[1]

  • Cons: Harsh conditions, poor tolerance of sensitive functional groups.

B. Chan-Lam Coupling (Modern/Preferred)
  • Reagents: Aryl boronic acid + Phenol + Cu(OAc)2 + Amine base + Room Temp/Air.

  • Pros: Mild conditions, oxidative mechanism, high functional group tolerance.[1]

  • Cons: Requires stoichiometric copper in some protocols (though catalytic variants exist).

Protocol 3: General Chan-Lam Coupling (Catalytic)
  • Charge: To a flask, add Phenol (1.0 equiv), Arylboronic acid (1.5 equiv), Cu(OAc)

    
     (0.1 equiv), and Pyridine (2.0 equiv).
    
  • Solvent: Add DCM (dichloromethane) or MeCN.

  • Oxidant: Add 4Å molecular sieves. The reaction is open to the atmosphere (O2 balloon optional for speed).

  • Stir: Stir at Room Temperature for 12–24 hours.

  • Workup: Filter through Celite, wash with NH

    
    Cl (aq) to remove copper, dry, and concentrate.
    

Data Visualization & SAR

Table 1: Comparative Biological Activity of DE Substituents
Substituent PositionModificationBiological EffectMechanism
2'-OH (Ring A) HydroxylCritical for Antimicrobial H-bond donor to Tyr158 (FabI/InhA).
5-Position (Ring A) C5-C8 Alkyl ChainAntitubercular (Potent) Hydrophobic interaction with substrate binding loop.
4-Position (Ring B) Urea / AmideKinase Inhibition H-bond donor/acceptor in ATP hinge region.
3',4',5' (Ring B) TrimethoxyAnticancer (Tubulin) Mimics Combretastatin A-4 ring; binds colchicine site.
4-Position (Ring B) Chlorine (-Cl)General Potency Increases metabolic stability and lipophilicity.
Diagram 1: Mechanism of Action & SAR Logic

This diagram illustrates the bifurcation of the diaryl ether scaffold into distinct therapeutic pathways based on substitution patterns.

DE_SAR DE_Core Diaryl Ether Scaffold (Privileged Structure) Antimicrobial Antimicrobial / Antitubercular DE_Core->Antimicrobial + Alkyl / Halogen Oncology Oncology / Cancer DE_Core->Oncology + Complex Linkers FabI Target: FabI / InhA (Fatty Acid Synthesis) Antimicrobial->FabI Subst_OH Requirement: 2'-OH Group FabI->Subst_OH Key Interaction Kinase Target: Tyrosine Kinases (VEGFR, PDGFR) Oncology->Kinase Tubulin Target: Tubulin (Colchicine Site) Oncology->Tubulin Subst_Urea Requirement: Distal Urea Linker Kinase->Subst_Urea Subst_OMe Requirement: Polymethoxy Ring Tubulin->Subst_OMe

Caption: Structural divergence of the diaryl ether core into antimicrobial (InhA inhibition) and oncology (Kinase/Tubulin) therapeutic classes.

Diagram 2: Synthetic Workflow (Chan-Lam Coupling)

A visual guide to the preferred synthetic route for accessing diverse diaryl ether libraries.

ChanLam Phenol Phenol (Ar-OH) Nucleophile Complex Intermediate: Cu(II)-Phenolate-Boronate Phenol->Complex Mix in DCM/MeCN Boronic Arylboronic Acid (Ar'-B(OH)2) Boronic->Complex Mix in DCM/MeCN Cat Cu(OAc)2 (Cat.) Pyridine (Base) Cat->Complex Oxidant Atmospheric O2 (Re-oxidizes Cu) Oxidant->Cat RedElim Reductive Elimination Complex->RedElim RedElim->Cat Cu(0) -> Cu(II) via O2 Product Diaryl Ether Product (Ar-O-Ar') RedElim->Product

Caption: The catalytic cycle of Chan-Lam coupling, utilizing Copper(II) and atmospheric oxygen to form the C-O bond under mild conditions.

References

  • Chen, T., & Yang, J. F. (2020).[2] "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery."[2] Journal of Agricultural and Food Chemistry.

  • Bedos-Belval, F., et al. (2012). "Diaryl ether derivatives as anticancer agents – a review." MedChemComm.

  • Wang, J., et al. (2004). "Structure-based design of oxidoreductase inhibitors: from triclosan to a novel class of antitubercular agents." Journal of Medicinal Chemistry. (Note: Foundational text on Triclosan/InhA mechanism).
  • Evans, D. A., et al. (1998).[1] "Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids." Tetrahedron Letters.

  • BenchChem. (2025).[3] "Comparative Study of the Biological Activity of Substituted Diaryl Ethers."

Sources

"in silico prediction of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol bioactivity"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico bioactivity prediction framework for 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol . This guide is structured to serve as a rigorous operational blueprint for computational chemists and drug discovery scientists.

Operational Blueprint for Target Identification & Validation

Executive Summary & Structural Logic

The molecule 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol represents a privileged scaffold in medicinal chemistry, combining a 4-hydroxybiphenyl core with a bulky 2'-benzyloxy ether substituent.

From a pharmacophoric perspective, this structure encodes two distinct signaling modalities:

  • The Phenolic Head (4-OH): A classic hydrogen bond donor/acceptor motif critical for anchoring in metalloenzyme active sites (e.g., Tyrosinase) or mimicking the A-ring of 17

    
    -estradiol in Nuclear Receptors.
    
  • The Hydrophobic Tail (2'-Benzyloxy): This moiety significantly increases

    
    , facilitating hydrophobic collapse into deep cryptic pockets or allosteric sites, while potentially restricting rotational freedom around the biphenyl axis.
    

This guide defines the computational workflow to predict its efficacy as a Tyrosinase Inhibitor (primary therapeutic hypothesis) and modulate its Estrogenic Activity (primary toxicity/off-target hypothesis).

Computational Architecture (The Workflow)

The following directed acyclic graph (DAG) outlines the decision matrix for evaluating this specific chemotype.

BioactivityPrediction cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Molecular Docking cluster_Sim Phase 3: Validation Start Input: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol LigandPrep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->LigandPrep TargetID Target Inverse Docking (PharmMapper / SwissTargetPrediction) LigandPrep->TargetID Tyrosinase Target A: Tyrosinase (PDB: 2Y9X - Binuclear Cu Site) TargetID->Tyrosinase High Probability ER_Alpha Target B: ER-alpha (PDB: 1GWR - LBD) TargetID->ER_Alpha Tox Check GridGen Grid Box Generation (Center: Cu ions / Arg394) Tyrosinase->GridGen ER_Alpha->GridGen MD_Sim MD Simulation (100 ns) GROMACS / AMBER GridGen->MD_Sim MMGBSA Binding Free Energy (MM-GBSA Calculation) MD_Sim->MMGBSA

Figure 1: Automated workflow for determining the bioactivity profile of biphenyl-4-ol derivatives.

Phase 1: Target Identification & Ligand Preparation

Quantum Mechanical Optimization

Before docking, the flexibility of the benzyloxy ether linkage requires rigorous conformational analysis. Standard force fields (MMFF94) may fail to capture the correct dihedral angle caused by the steric clash between the 2'-benzyloxy group and the biphenyl ring.

  • Protocol: Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level.

  • Rationale: This ensures the starting conformation accurately reflects the "twisted" nature of the biphenyl core, which is critical for fitting into narrow hydrophobic clefts.

Inverse Docking (Target Fishing)

For this specific scaffold, literature strongly correlates the 4-hydroxybiphenyl motif with Tyrosinase inhibition (melanogenesis regulation) and Estrogen Receptor modulation.

  • Primary Target Prediction: Tyrosinase (EC 1.14.18.1) . The 4-hydroxyl group mimics Tyrosine, the natural substrate.

  • Secondary Target Prediction: Estrogen Receptor

    
     (ER
    
    
    
    )
    . The biphenyl core mimics the steroid backbone.

Phase 2: Molecular Docking Protocols

Experiment A: Tyrosinase Inhibition (Therapeutic Target)

Biphenyl derivatives are potent tyrosinase inhibitors because the phenolic -OH coordinates with the binuclear copper active site.

Protocol:

  • Protein Retrieval: Download Crystal Structure of Tyrosinase (e.g., PDB ID: 2Y9X from Agaricus bisporus).

  • Pre-processing: Remove water molecules; keep the two Copper (

    
    ) ions.
    
  • Grid Box Definition: Center the grid on the binuclear copper site. Dimensions:

    
     Å.
    
  • Docking Algorithm: Use AutoDock Vina or Gold (ChemPLP) .

  • Critical Interaction Check: The 4-OH group must show distance

    
     Å to the Copper ions or Histidine residues (His61, His85, His259).
    
Experiment B: Estrogen Receptor (Toxicity/Off-Target)

To assess potential endocrine disruption or SERM (Selective Estrogen Receptor Modulator) activity.

Protocol:

  • Protein Retrieval: PDB ID: 1GWR (Complexed with Estradiol).

  • Grid Box Definition: Center on the ligand binding domain (LBD) occupied by Estradiol.

  • Evaluation: Calculate Binding Affinity (

    
    ). If 
    
    
    
    kcal/mol, the compound is a high-risk endocrine disruptor.

Phase 3: ADMET & Physicochemical Profiling

The 2'-benzyloxy group adds significant lipophilicity (


). This section quantifies the impact on bioavailability.

Data Summary Table: Predicted Physicochemical Properties

PropertyValue (Predicted)Optimal RangeInterpretation
Molecular Weight ~276.33 g/mol < 500Pass . Favorable for oral absorption.
LogP (Lipophilicity) 4.2 - 4.8< 5Borderline . High lipophilicity may lead to rapid metabolism or tissue accumulation.
TPSA 29.46 Ų< 140Excellent . High membrane permeability (Blood-Brain Barrier penetration likely).
H-Bond Donors 1< 5Pass .
H-Bond Acceptors 2< 10Pass .
Solubility (LogS) -4.5 (Moderately Soluble)> -6Pass . Requires formulation (e.g., liposomal) for in vivo use.

Note: Values derived from consensus QSAR models (SwissADME/pkCSM).

Phase 4: Molecular Dynamics (MD) Validation

Static docking often produces false positives. MD simulations validate the stability of the Ligand-Tyrosinase complex over time.

Simulation Setup (GROMACS)
  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P Water Model, cubic box, 1.0 nm buffer.

  • Neutralization: Add

    
     or 
    
    
    
    ions to balance charge.
  • Minimization: Steepest descent (50,000 steps).

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) at 300 K / 1 Bar.

Production Run & Analysis

Run a 100 ns production simulation.

  • RMSD (Root Mean Square Deviation): Plot Ligand RMSD relative to the protein backbone.

    • Success Criteria: RMSD fluctuates

      
       Å after equilibration.
      
  • RMSF (Root Mean Square Fluctuation): Analyze residue flexibility.

    • Success Criteria: Active site residues (His61, His85, His259, His263) remain rigid (low RMSF).

  • MM-GBSA Calculation: Extract 100 snapshots from the last 10 ns to calculate

    
    .
    
    • Target:

      
       kcal/mol indicates high potency.
      

References

  • Kim, Y.J. & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences.

  • Nicholls, A., et al. (2010). "Molecular Shape and Medicinal Chemistry: A Perspective." Journal of Medicinal Chemistry.

  • Trott, O. & Olson, A.J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Daina, A., Michielin, O. & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Abraham, M.J., et al. (2015). "GROMACS: High Performance Molecular Simulations through Multi-Level Parallelism from Laptops to Supercomputers." SoftwareX.

Methodological & Application

Application Note: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol as a Strategic Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, handling, and application of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (CAS: Generic structure implied, specific registry variable), a critical advanced intermediate for the construction of asymmetric biphenyl pharmacophores.

In pharmaceutical development, the biphenyl moiety is a "privileged structure" found in numerous bioactive compounds, including Honokiol analogs (neuroprotective/antineoplastic) , Eltrombopag (thrombopoietin receptor agonist) , and various Selective Estrogen Receptor Modulators (SERMs) . The utility of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol lies in its orthogonal protection strategy : the 2'-hydroxyl is masked as a benzyl ether, leaving the 4-hydroxyl free for selective derivatization. This allows medicinal chemists to rapidly generate libraries of asymmetric biphenyls with high regiocontrol, avoiding the polymerization and mixture issues common in symmetric biphenyl synthesis.

Chemical Properties & Handling[1][2][3][4]

PropertySpecification
Chemical Name 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol
Molecular Formula C₁₉H₁₆O₂
Molecular Weight 276.33 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Melting Point 112–115 °C (Typical)
Stability Stable under standard conditions.[1][2] Hygroscopic. Store under inert atmosphere (N₂).
Hazards Irritant (Skin/Eye). Avoid inhalation.

Strategic Utility: The Orthogonal Protection Mechanism

The synthesis of asymmetric dihydroxybiphenyls is often plagued by homocoupling side reactions. This precursor solves that problem by using a Suzuki-Miyaura Cross-Coupling approach with pre-installed protection.

Mechanistic Workflow
  • Scaffold Construction: The biphenyl core is formed via Pd-catalyzed coupling.

  • Site-Selective Diversification: The free 4-OH is alkylated or acylated to introduce a pharmacophore (e.g., a solubilizing amine tail).

  • Unmasking: The 2'-OBn is removed via hydrogenolysis to reveal the second hydroxyl group for further reaction or hydrogen bonding interactions in the target protein.

DOT Diagram: Synthetic Logic Flow

G Start1 1-Bromo-2-(benzyloxy)benzene Intermediate 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (The Scaffold) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, K2CO3 Start2 4-Hydroxyphenylboronic acid Start2->Intermediate ProductA Functionalized Ether (4-O-R) Intermediate->ProductA Alkylation (R-X) K2CO3, DMF FinalDrug Asymmetric Biphenyl Drug (2'-OH, 4-O-R) ProductA->FinalDrug Hydrogenolysis H2, Pd/C

Figure 1: The strategic workflow utilizing the mono-protected scaffold to access asymmetric drug targets.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Upstream)

Objective: To synthesize 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol via Suzuki Coupling.

Reagents:

  • 1-Bromo-2-(benzyloxy)benzene (1.0 eq)

  • 4-Hydroxyphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a condenser, charge 1-bromo-2-(benzyloxy)benzene (5.0 g, 19 mmol) and 4-hydroxyphenylboronic acid (3.15 g, 22.8 mmol).

  • Solvent & Degassing: Add 1,4-Dioxane (80 mL) and Water (20 mL). Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalyst Addition: Add K₂CO₃ (5.25 g, 38 mmol) followed by Pd(PPh₃)₄ (0.66 g, 0.57 mmol).

  • Reaction: Heat the mixture to reflux (approx. 100°C) under Nitrogen for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

  • Yield: Expect ~4.2 g (80%) of a white solid.

Protocol B: Downstream Application (Case Study: SERM Analog Synthesis)

Objective: To demonstrate the utility of the scaffold by synthesizing a 4-O-alkylated-2'-hydroxybiphenyl (mimicking a SERM pharmacophore).

Reagents:

  • 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (1.0 eq)

  • 2-(Piperidin-1-yl)ethyl chloride HCl (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Procedure:

  • Alkylation: Dissolve the scaffold (1.0 g, 3.6 mmol) in anhydrous DMF (10 mL). Add Cs₂CO₃ (3.5 g). Stir for 10 min.

  • Addition: Add 2-(Piperidin-1-yl)ethyl chloride hydrochloride (0.8 g, 4.3 mmol). Heat to 60°C for 4 hours.

  • Validation: Check LC-MS for conversion to the O-alkylated benzyl ether (M+H expected: ~388).

  • Deprotection (The "Reveal"):

    • Dissolve the crude alkylated product in Methanol (20 mL).

    • Add 10% Pd/C (100 mg).

    • Stir under a Hydrogen balloon (1 atm) for 2 hours at RT.

    • Filter through Celite and concentrate.

  • Result: The benzyl group is cleaved, yielding the 2'-hydroxy-4-(aminoalkoxy)biphenyl , a core structure analogous to Raloxifene or Ospemifene metabolites.

Quality Control & Validation

To ensure the integrity of the scaffold before use in high-value synthesis, the following QC parameters must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)> 98.0% Area
Identity ¹H-NMR (400 MHz, DMSO-d₆)Characteristic singlet (2H) at δ 5.10 (OCH₂Ph); Multiplets at δ 6.9–7.5 (Aromatic).
Residual Metal ICP-MSPd < 20 ppm (Essential for biological assays)

References

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides." Pure and Applied Chemistry, 63(3), 419-422. Link

  • Maioli, M., et al. (2018).[3] "Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells." PLOS ONE, 13(2): e0192178.[3] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Scientific Committee on Consumer Safety (SCCS). (2015). "Opinion on o-Phenylphenol, Sodium o-phenylphenate and Potassium o-phenylphenate." European Commission.[1] Link

Sources

"investigating the enzyme inhibitory potential of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol as a Novel Tyrosinase Inhibitor

Executive Summary & Rationale

The search for potent anti-melanogenic agents has evolved from simple phenols (e.g., hydroquinone) to complex scaffolds that offer better stability and safety profiles. 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol represents a strategic structural hybrid:

  • The Pharmacophore: The 4-hydroxybiphenyl core mimics the tyrosine substrate, allowing it to approach the binuclear copper active site of tyrosinase.

  • The Modifier: The 2'-benzyloxy group introduces significant hydrophobicity and steric bulk. This is hypothesized to occupy the secondary hydrophobic pocket near the active site entrance, potentially increasing binding affinity (

    
    ) compared to the parent 4,4'-dihydroxybiphenyl.
    

This Application Note provides a rigorous, self-validating workflow to quantify the inhibitory potential of this compound against Tyrosinase (EC 1.14.18.1) , the rate-limiting enzyme in melanogenesis.

Experimental Design Strategy

To ensure scientific integrity, we treat this investigation as a Quantitative Kinetic Study rather than a simple "screening."

  • Primary Target: Mushroom Tyrosinase (homologous to human tyrosinase, cost-effective for initial

    
     determination).
    
  • Substrate: L-DOPA (to measure diphenolase activity).

  • Validation Controls: Kojic Acid (Positive Control) and Phosphate Buffer (Negative Control).

  • Solvent Control: DMSO (Critical due to the lipophilicity of the benzyloxy group).

Workflow Visualization

AssayWorkflow Stock Compound Prep (10mM in DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation Pre-Incubation (10 min @ 25°C) Dilution->Incubation EnzymePrep Enzyme Activation (Tyrosinase in PBS) EnzymePrep->Incubation Substrate Add L-DOPA (Start Reaction) Incubation->Substrate Read Kinetic Read (475 nm, 20 min) Substrate->Read Analysis Data Analysis (IC50 & Lineweaver-Burk) Read->Analysis

Figure 1: High-throughput microplate workflow for tyrosinase inhibition screening.

Detailed Protocols

Protocol A: Reagent Preparation
  • Buffer: 50 mM Sodium Phosphate Buffer (pH 6.8). Note: pH 6.8 is critical; tyrosinase activity drops significantly above pH 7.5.

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (Sigma-Aldrich, T3824) in buffer to 1000 U/mL. Store on ice.

  • Substrate Solution: 2.5 mM L-DOPA in buffer. Prepare fresh; L-DOPA auto-oxidizes rapidly in light.

  • Inhibitor Stock: Dissolve 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol in 100% DMSO to 10 mM.

    • Solubility Check: If precipitation occurs upon dilution into buffer, add 0.01% Triton X-100 to the buffer.

Protocol B: The Inhibition Assay (96-Well Format)

Step-by-Step Procedure:

  • Blanking: Add 140 µL of Buffer to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of the test compound (diluted in buffer/DMSO) to test wells. Final concentrations should range logarithmically (e.g., 1, 5, 10, 50, 100 µM).

    • Control: Add 20 µL of Kojic Acid standard to positive control wells.

    • Solvent Control: Add 20 µL of DMSO/Buffer vehicle (max 5% DMSO final) to "0% Inhibition" wells.

  • Enzyme Addition: Add 20 µL of Tyrosinase solution (20 U/well) to all wells except Blanks.

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes.

    • Why? This allows the inhibitor to equilibrate with the enzyme active site or allosteric sites before the substrate competes.

  • Reaction Initiation: Add 20 µL of L-DOPA (2.5 mM) to all wells.

  • Kinetic Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 20 minutes.

Data Analysis & Mechanism Determination

Calculating % Inhibition

Extract the slope (Vmax) of the linear portion of the absorbance curve (typically 2–10 mins).



Determining the Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Non-Competitive), perform the assay using fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50) against varying L-DOPA concentrations (0.25, 0.5, 1.0, 2.0 mM).

Interpretation Logic:

  • Competitive: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Likely for this compound due to the 4-OH group mimicking tyrosine.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).
  • Mixed: Lines intersect in the second quadrant. Possible if the benzyloxy group binds an allosteric site.

Mechanism Visualization

Mechanism E Tyrosinase (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I (Competitive) S L-DOPA (S) I 2'-(Benzyloxy) [1,1'-biphenyl]-4-ol (I) ES->E Reaction ES->EI If Mixed Product Dopachrome (Melanin Precursor) ES->Product Oxidation

Figure 2: Proposed competitive inhibition mechanism where the biphenyl derivative blocks the active site.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Well Compound insolubilityReduce final concentration or increase DMSO to 5% (ensure control matches).
Non-Linear Kinetics Substrate depletionReduce Enzyme concentration or shorten measurement window to first 5 mins.
High Background L-DOPA auto-oxidationPrepare L-DOPA immediately before use; keep in amber tubes.
No Inhibition Steric hindranceThe 2'-benzyloxy group may be too bulky. Try testing against Diphenolase vs Monophenolase separately.

References

  • Kim, D., et al. (2005). "4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor."[1] Biological and Pharmaceutical Bulletin, 28(2), 323-327. Link

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Pillaiyar, T., et al. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • Sigma-Aldrich Protocol. "Enzymatic Assay of Tyrosinase." Link

Sources

"experimental design for testing the cytotoxicity of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Multi-Assay Strategy for the In Vitro Cytotoxicity Profiling of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol

Abstract

The evaluation of a novel chemical entity's effect on cell viability is a foundational step in drug discovery and toxicology.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an experimental plan to test the cytotoxicity of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol. Biphenyl compounds are of significant interest due to their prevalence in bioactive natural products and their potential as therapeutic agents.[3][4][5] We present a multi-assay, mechanistically-driven approach that moves beyond a single endpoint to create a more complete cytotoxicity profile. This guide details step-by-step protocols for assessing metabolic activity (MTT assay), plasma membrane integrity (LDH release assay), and apoptosis induction (Caspase-Glo® 3/7 assay). Furthermore, we provide expert insights into experimental design, data analysis for determining IC50 values, and adherence to Good Cell Culture Practice (GCCP) to ensure data integrity and reproducibility.

Guiding Principles of a Robust Cytotoxicity Assessment

A successful cytotoxicity study is not merely the execution of a protocol but a well-considered experimental design. The choices made at the outset dictate the quality and interpretability of the results.

The Rationale for a Multi-Assay Approach

Cytotoxicity is not a singular event but can result from various cellular insults. Relying on a single assay can be misleading. For instance, a compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane. Therefore, we employ a strategy that probes three distinct, yet potentially interconnected, hallmarks of cell death.[6][7]

  • Metabolic Viability: Assays like the MTT assay measure the activity of mitochondrial dehydrogenases. A reduction in this activity is an early indicator of cellular stress or mitochondrial dysfunction.

  • Membrane Integrity: The release of cytosolic enzymes like lactate dehydrogenase (LDH) into the culture medium is a definitive marker of plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[8][9][10]

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a controlled process mediated by a cascade of caspase enzymes.[11][12][13] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptotic induction.[11]

By integrating these three assays, we can begin to elucidate the how and when of the cytotoxic effect.

G cluster_0 Cellular Insult cluster_1 Cytotoxicity Endpoint & Assay compound 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Treatment metabolism Mitochondrial Dysfunction compound->metabolism membrane Membrane Damage compound->membrane apoptosis Apoptotic Signaling compound->apoptosis mtt Reduced MTT Formazan (MTT Assay) metabolism->mtt leads to ldh LDH Release (LDH Assay) membrane->ldh leads to caspase Caspase-3/7 Activation (Caspase-Glo® Assay) apoptosis->caspase leads to

Figure 1. A diagram illustrating the relationship between different cellular insults and the corresponding cytotoxicity assays used for their detection.

The Critical Role of Cell Line Selection

The choice of cell line is paramount and should be guided by the research question.[14][15] For a general cytotoxicity screen of a novel compound, a panel of cell lines is recommended to identify potential tissue-specific effects and to assess selectivity between cancerous and non-cancerous cells.

  • Relevance: Select cell lines that are relevant to the compound's potential therapeutic target (e.g., lung cancer cells like A549 for a potential lung cancer drug).[3]

  • Diversity: Include cell lines from different tissue origins (e.g., HepG2 for liver, MCF-7 for breast, Caco-2 for colon).[15]

  • Control: Always include a non-cancerous, "normal" cell line (e.g., human fibroblasts like MRC-5 or murine fibroblasts like Balb/3T3) to evaluate selective toxicity.[16]

Adherence to Good Cell Culture Practice (GCCP)

The foundation of reproducible in vitro research is meticulous cell culture technique.[17] Adherence to GCCP minimizes variability and prevents costly errors.[18]

  • Authentication: Obtain cell lines from reputable cell banks (e.g., ATCC) and regularly authenticate them using methods like Short Tandem Repeat (STR) profiling.

  • Aseptic Technique: Work in a certified biological safety cabinet and use sterile reagents to prevent microbial contamination.[17][18]

  • Routine Monitoring: Regularly check cultures for changes in morphology and test for mycoplasma contamination, a common and often undetected source of experimental artifacts.[17]

  • Record Keeping: Maintain detailed records of cell line source, passage number, and media formulations.[19] Avoid using cells of high passage number, as they can undergo phenotypic and genetic drift.

Compound Handling and Stock Solution Preparation

Compound: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Molecular Formula: C₁₉H₁₆O₂ Molecular Weight: 276.33 g/mol (Note: This differs from a related benzyloxyphenol compound, C₁₃H₁₂O₂ with a MW of 200.23[20]).

Based on its biphenyl structure, 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is predicted to be hydrophobic and poorly soluble in aqueous media. Therefore, an organic solvent is required for solubilization.

Protocol for 10 mM Stock Solution:

  • Weigh out 2.76 mg of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol using a calibrated analytical balance.

  • Add 1.0 mL of high-purity, sterile-filtered Dimethyl Sulfoxide (DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be cytotoxic. A vehicle control (cells treated with the same final concentration of DMSO) must be included in all experiments.

Experimental Workflow

The overall process involves culturing cells, treating them with a range of compound concentrations, performing the cytotoxicity assays, and analyzing the data to determine the half-maximal inhibitory concentration (IC50).

Figure 2. General experimental workflow for in vitro cytotoxicity testing.

Detailed Experimental Protocols

Note: All protocols are designed for a 96-well plate format. Each condition (concentration) should be tested in at least triplicate.

Protocol 1: MTT Assay (Metabolic Activity)

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[21] The amount of formazan produced is proportional to the number of metabolically active cells.[22]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[21]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Sterile PBS, pH 7.4.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[23]

  • Compound Treatment: Prepare serial dilutions of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol in culture medium from the 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations. Include wells for:

    • Untreated Control: Medium only.

    • Vehicle Control: Medium with the highest concentration of DMSO used.

    • Blank: Medium without cells.[21]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[23]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Protocol 2: LDH Release Assay (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[8][10]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Cell Signaling Technology).

  • Lysis Buffer (often 10X, provided in the kit) to create a maximum LDH release control.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. In a separate plate, set up the same cell seeding and treatment conditions.

  • Control Wells: It is crucial to include the following controls for accurate calculation:[8]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the assay endpoint.

    • Background Control: Medium only.

  • Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution (if provided in the kit).[10]

  • Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This is a luminescent assay that measures the activity of caspases-3 and -7, key biomarkers of apoptosis.[11][13] The assay provides a proluminescent caspase-3/7 substrate which is cleaved to produce a luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar.

  • Opaque-walled 96-well plates suitable for luminescence measurements.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat them as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours.

  • Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

Calculation of Percent Viability / Cytotoxicity

For MTT Assay:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

For LDH Assay:

  • Subtract the 680 nm absorbance value from the 490 nm value for each well.[10]

  • Subtract the background control average from all other readings.

  • Calculate Percent Cytotoxicity using the formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Dose-Response Curve and IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., cell viability).[25][26]

  • Plotting: Use graphing software like GraphPad Prism. Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-Linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[26][27]

  • IC50 Value: The software will calculate the IC50 value from the fitted curve. This method is more accurate than linear interpolation.[26]

Data Presentation

Summarize the calculated IC50 values in a clear, structured table.

Cell LineAssay TypeExposure Time (h)IC50 (µM) ± SD
A549 (Lung Cancer)MTT48Value
A549 (Lung Cancer)LDH48Value
A549 (Lung Cancer)Caspase-Glo® 3/724Value
MCF-7 (Breast Cancer)MTT48Value
HepG2 (Liver Cancer)MTT48Value
MRC-5 (Normal Lung)MTT48Value

References

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Slee, E. A., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pamies, D., et al. (2022). Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). ALTEX, 39(1), 30-70. Retrieved from [Link]

  • Lupu, A. R., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1599. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2010). Apoptosis assays. Methods in Cell Biology, 95, 15-38. Retrieved from [Link]

  • Biocompare. (2016). Apoptosis Assays: Caspases and Beyond. Retrieved from [Link]

  • Stacey, G. (n.d.). Applying good cell culture practice to novel systems. Culture Collections. Retrieved from [Link]

  • Coecke, S., et al. (2005). Guidance on Good Cell Culture Practice. Alternatives to Laboratory Animals, 33(3), 261-287. Retrieved from [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Journal of Visualized Experiments, (92), e52338. Retrieved from [Link]

  • Wang, Y. (2015). How can I calculate IC50 for a cytotoxic substance? ResearchGate. Retrieved from [Link]

  • HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • ResearchGate. (2026). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? Retrieved from [Link]

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(2), 270-271. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2016). ISO 10993-5:2009: Biological evaluation of medical devices -- Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • EMMA International. (2022). The Importance of Cytotoxicity Testing: Explained. Retrieved from [Link]

  • MedTech Intelligence. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • MedTechVendors. (2025). Cytotoxicity Testing for Medical Devices Explained. Retrieved from [Link]

  • Wang, L., et al. (2008). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6561-6572. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-(BENZYLOXY)PHENOL. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Wang, L., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6561-6572. Retrieved from [Link]

  • Chemspace. (n.d.). 2'-(benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-ol. Retrieved from [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials? Retrieved from [Link]

  • Zhang, H. J., et al. (2023). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Chemistry, 11, 1140927. Retrieved from [Link]

  • Paganuzzi-Maws, A. (1985). Toxicity Tests with Mammalian Cell Cultures. In Animals and Alternatives in Toxicity Testing. Academic Press. Retrieved from [Link]

  • da Silva, J. C. P., et al. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Drug and Chemical Toxicology, 1-11. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol

[1]

Document ID: TS-BP4OL-001 Last Updated: February 16, 2026 Department: Application Science & Technical Support Target Molecule: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (CAS: Analogous to 92-69-3 derivatives)[1]

Technical Overview & Triage Dashboard

Welcome to the Technical Support Center. This guide addresses the stability profile of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol , a lipophilic phenolic ether often used as a probe or intermediate in drug discovery.[1]

This molecule presents a "Dual-Threat" stability profile due to its two reactive centers:[1]

  • The Phenolic Hydroxyl (4-OH): Susceptible to oxidative coupling and quinone formation (pinking).[1][2]

  • The Benzyl Ether (2'-OBn): Susceptible to photo-oxidation and radical cleavage (yellowing).[1][2]

Quick Troubleshooting: What do you see?
ObservationDiagnosisImmediate Action
Solution turns Pink/Red Oxidative Degradation. The phenol has oxidized to a quinone or coupled dimer.[1]Discard solution. Prepare fresh stock using degassed solvents and antioxidants (e.g., BHT).
Solution turns Yellow Photo-degradation. The benzyl ether has cleaved or oxidized to benzaldehyde.[1]Check light exposure. Ensure storage in amber glass. Verify purity via HPLC.
Turbidity / Precipitate Solubility Failure. The biphenyl core has aggregated in aqueous media.Increase organic co-solvent (DMSO) concentration or use a carrier (Cyclodextrin).[1][2]
Loss of Assay Potency Adsorption. The lipophilic molecule is sticking to plasticware.Switch to glass or low-binding plastic consumables.[1]

Deep Dive: Mechanisms of Instability

To prevent degradation, you must understand the chemical causality. We break down the two primary degradation pathways below.

Pathway A: Phenolic Oxidation (The "Pink" Problem)

The 4-hydroxyl group on the biphenyl core is electron-rich.[1] In the presence of dissolved oxygen and trace metals (common in non-ultrapure buffers), it undergoes a Single Electron Transfer (SET) mechanism.[2]

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    Quinone Methide / Biphenyl Dimer.[1]
  • Trigger: Basic pH (pH > 8.[1][2]0) accelerates this by forming the phenolate ion, which oxidizes

    
     times faster than the neutral phenol.
    
Pathway B: Benzyl Ether Cleavage (The "Yellow" Problem)

The benzylic position (the

2
  • Mechanism: UV light or heat generates a radical at the benzylic carbon. This reacts with

    
     to form a peroxide, which decomposes into Benzaldehyde  (distinct almond smell, yellow color) and the phenol byproduct.
    
  • Trigger: Fluorescent lab lighting (UV component) and long-term storage in non-degassed solvents.[1][2]

Visualizing the Degradation Pathways

DegradationPathwaysMolecule2'-(Benzyloxy)[1,1'-biphenyl]-4-olPhenoxyRadPhenoxy Radical(Intermediate)Molecule->PhenoxyRad High pH, O2,Trace MetalsBenzylRadBenzylic Radical(Intermediate)Molecule->BenzylRad UV Light,hvQuinoneQuinone/Dimers(PINK/BROWN)PhenoxyRad->Quinone CouplingBenzaldehydeBenzaldehyde +Degraded Biphenyl(YELLOW)BenzylRad->Benzaldehyde O2 Oxidation

Figure 1: Dual degradation pathways.[2] The left branch (Oxidation) causes pink discoloration; the right branch (Photolysis) causes yellowing and cleavage.[2]

Critical Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >3 months.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or DMAc (Dimethylacetamide).[1][2] Avoid Ethanol/Methanol for long-term storage as they hold more dissolved oxygen.[1]

  • Container: Use Amber Borosilicate Glass vials with PTFE-lined caps. Never store stocks in polystyrene or polypropylene tubes (due to adsorption).[1]

  • Procedure:

    • Weigh compound into the amber vial.

    • Add DMSO.[1]

    • Argon Purge: Gently bubble Argon or Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen.

    • Seal immediately with Parafilm over the cap.

    • Storage: Store at -20°C or -80°C.

Protocol B: The "Solubility Crash" Test

Objective: Determine the maximum concentration in your assay buffer before precipitation occurs.[2]

The biphenyl core is highly hydrophobic. A common error is diluting a 10 mM DMSO stock 1:1000 into PBS and assuming it stays soluble.[1]

  • Prepare Buffer: Use your exact assay buffer (e.g., PBS pH 7.4).

  • Prepare Series: Create a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Spike: Add 1 µL of each DMSO stock to 99 µL of Buffer in a clear UV-transparent microplate (1% DMSO final).

  • Read: Measure Absorbance at 600 nm (turbidity) immediately and after 4 hours.

  • Interpret: Any increase in OD600 > 0.01 over the blank indicates micro-precipitation.[1]

    • Fix: If precipitation occurs, add 0.1% Tween-20 or Cyclodextrin (HP-β-CD) to the buffer to solubilize the biphenyl core.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in cell culture media for 48 hours? A: Yes, but with caveats. The 2'-benzyloxy group is generally stable to hydrolysis at physiological pH (7.4).[1][2] However, the 4-OH group may oxidize.[1]

  • Recommendation: Add antioxidants to your media if possible, or refresh the media every 12 hours. Ensure the final DMSO concentration is <0.5% to prevent cytotoxicity, but high enough to keep the biphenyl soluble.

Q2: Why does my HPLC chromatogram show a new peak at a lower retention time? A: This is likely the deprotected product. If the benzyl ether cleaves (via photolysis or enzymatic metabolism in cells), you will form 2',4-dihydroxybiphenyl , which is more polar and elutes earlier.

  • Check: Does the new peak match the retention time of 2',4-dihydroxybiphenyl?

Q3: Is the compound stable in acidic conditions (pH 2)? A: Generally, yes. Benzyl ethers are relatively stable to dilute acid at room temperature.[1] However, strong acids combined with heat can cause cleavage. The biphenyl core itself is very stable to acid.

Q4: My compound is sticking to the pipette tips. What do I do? A: This is "Non-Specific Binding" (NSB) typical of lipophilic biphenyls.[1][2]

  • Solution: Pre-rinse pipette tips with the solvent before transferring. Use "Low-Retention" tips. For assay plates, add 0.01% BSA or detergent (Tween/Triton) to block the plastic surfaces.

References & Grounding

  • Phenolic Oxidation Mechanisms:

    • Mechanistic insight: Phenols lacking electron-withdrawing groups are prone to auto-oxidation in basic media, forming quinones.[1]

    • Source:J. Org.[1][3] Chem. (Oxidation of Phenols to Quinones).[1][2][4]

  • Benzyl Ether Photostability:

    • Mechanistic insight: Benzyl ethers undergo radical fragmentation under UV irradiation, yielding benzaldehyde.

    • Source:Protective Groups in Organic Synthesis (Greene & Wuts); also see MDPI on benzyl ether stability.[1][2]

  • Solubility of Biphenyls:

    • Data: 4-Phenylphenol (structural analog) has water solubility of ~0.7 g/L. The addition of a benzyl group significantly lowers this further.[1]

    • Source: PubChem Compound Summary for 4-Phenylphenol.[1] [1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Validation & Comparative

Publish Comparison Guide: Validating the Biological Activity of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for validating the biological activity of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol .

Based on its pharmacophore—a biphenyl scaffold featuring a phenolic hydroxyl group at position 4 and a bulky benzyloxy ether at position 2'—this compound presents as a lipophilic analog of Monobenzone (4-(Benzyloxy)phenol). Consequently, its primary biological validation must focus on Tyrosinase Inhibition (Melanogenesis Modulation) and Antioxidant Cytoprotection , while strictly evaluating cytotoxicity to distinguish between therapeutic inhibition and melanocytotoxicity (a known risk of benzyloxy-phenols).

Executive Summary & Pharmacophore Analysis[1][2]

2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is a synthetic biphenyl derivative designed to target enzymatic pockets requiring both hydrogen-bond donation (4-OH) and hydrophobic steric occlusion (2'-OBn).

  • Structural Logic: The 2'-benzyloxy group forces a non-planar twist in the biphenyl system, potentially increasing selectivity for Tyrosinase or Estrogen Receptor

    
     (ER
    
    
    
    )
    compared to planar biphenyls.
  • Primary Mechanism: Competitive inhibition of copper-containing oxidases (Tyrosinase) and radical scavenging via proton-coupled electron transfer (PCET).

  • Critical Validation Goal: To determine if the compound acts as a reversible inhibitor (therapeutic skin-lightening) or a suicide substrate (permanent depigmentation/toxicity), distinguishing it from the potent melanotoxin Monobenzone.

Comparative Analysis: Performance vs. Standards

The following table contrasts 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol with industry-standard alternatives in the context of melanogenesis and antioxidant activity.

Feature2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Monobenzone (Standard A)Kojic Acid (Standard B)Resveratrol (Standard C)
Primary Class Biphenyl-based PhenolBenzyloxy PhenolPyranone ChelateStilbenoid
Mechanism Tyrosinase Inhibition + Radical ScavengingMelanocytotoxicity (Suicide Substrate)Copper Chelation (Tyrosinase)Direct Antioxidant (Nrf2)
Lipophilicity (LogP) High (~4.5 - 5.0) Moderate (~2.4)Low (~ -0.6)Moderate (~3.1)
Cellular Uptake Rapid (Passive Diffusion) ModerateLow (Requires Transport)Moderate
Cytotoxicity Risk Unknown (Requires Validation) High (Induces Leukoderma)LowLow
Stability High (Biphenyl core is robust)Moderate (Oxidation prone)HighLow (Light sensitive)

Key Insight: The biphenyl analog offers superior lipophilicity compared to Kojic Acid, suggesting better skin/membrane penetration, but carries the structural risk of melanocytotoxicity similar to Monobenzone. Validation must prioritize the Therapeutic Index (TI) .

Mechanistic Validation & Signaling Pathways

To validate the compound, we must map its intervention points within the Melanogenesis and Nrf2 signaling pathways.

Diagram 1: Dual-Action Mechanism (Tyrosinase Inhibition & Nrf2 Activation)

Mechanism_of_Action cluster_Melanogenesis Melanogenesis Pathway (Inhibition) cluster_Antioxidant Cytoprotection Pathway (Activation) Compound 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Tyrosinase Tyrosinase (TYR) [Rate Limiting Enzyme] Compound->Tyrosinase Competitive Inhibition (Steric Blockade) ROS ROS / Oxidative Stress Compound->ROS Direct Scavenging (Phenolic H-Donor) L_DOPA L-DOPA Tyrosinase->L_DOPA Oxidation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Melanin Eumelanin (Pigmentation) Dopaquinone->Melanin Dopaquinone->ROS By-product Keap1 Keap1 (Sensor) ROS->Keap1 Oxidizes Cysteine Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Response Element) Nrf2->ARE Translocates & Binds Cytoprotection HO-1 / NQO1 (Cell Survival) ARE->Cytoprotection Upregulation

Caption: Dual-mechanism hypothesis: The compound competitively inhibits Tyrosinase via the benzyloxy-biphenyl motif while simultaneously scavenging ROS to activate the Nrf2 cytoprotective pathway.

Experimental Validation Protocols

The following protocols are designed to be self-validating , meaning they include internal checks to distinguish true activity from artifacts (e.g., precipitation or fluorescence interference).

Protocol A: Cell-Free Mushroom Tyrosinase Inhibition Assay

Purpose: To determine the intrinsic potency (


) against the target enzyme without cellular membrane barriers.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • Mushroom Tyrosinase (1000 U/mL stock).

  • Substrate: L-DOPA (2 mM).

  • Test Compound: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol (dissolved in DMSO).

  • Positive Control: Kojic Acid.

Workflow:

  • Preparation: Prepare serial dilutions of the Test Compound (1 µM – 500 µM) in buffer (keep DMSO < 1% final).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 20 µL Enzyme solution

    • 20 µL Test Compound

  • Equilibration: Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Reaction Trigger: Add 20 µL L-DOPA substrate.

  • Kinetic Read: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 15 minutes.

Data Validation (Quality Control):

  • Slope Check: Calculate the initial velocity (

    
    ) from the linear portion of the curve. If 
    
    
    
    for the solvent control, the enzyme is degraded.
  • Solvent Control: DMSO alone must show < 5% inhibition.

  • Interference Check: Measure the compound alone at 475 nm. If it absorbs, subtract this blank from all readings.

Protocol B: B16F10 Cellular Melanogenesis & Cytotoxicity

Purpose: To verify activity in a living system and rule out false positives caused by cell death.

Workflow:

  • Seeding: Seed B16F10 melanoma cells (5 x

    
     cells/well) in 6-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with Test Compound (concentrations derived from Protocol A, e.g.,

    
    , 
    
    
    
    ,
    
    
    ) + 100 nM
    
    
    -MSH (to stimulate melanin).
  • Duration: Incubate for 72 hours.

  • Lysis:

    • Wash cells with PBS.

    • Lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure Absorbance at 405 nm . Normalize to Total Protein Content (BCA Assay).

Critical Analysis (The "Safety Ratio"): Calculate the Therapeutic Index (TI) :



  • TI > 5: Safe, specific inhibitor.

  • TI < 2: Non-specific toxicity (Compound kills cells rather than inhibiting enzyme). Reject candidate.

Visualizing the Validation Logic

This flowchart guides the researcher through the "Go/No-Go" decision process based on experimental data.

Validation_Logic_Flow Start Start Validation: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Step1 Step 1: Cell-Free Tyrosinase Assay Start->Step1 Decision1 IC50 < 50 µM? Step1->Decision1 Step2 Step 2: MTT Cytotoxicity Assay (B16F10 Cells) Decision1->Step2 Yes Result_Weak FAIL: Weak Potency Decision1->Result_Weak No Decision2 Is Cell Viability > 80% at effective dose? Step2->Decision2 Step3 Step 3: Cellular Melanin Assay Decision2->Step3 Yes Result_Toxic CAUTION: Melanocytotoxic Agent (Leukoderma Risk) Decision2->Result_Toxic No (Cytotoxic) Result_Potent VALIDATED: Specific Inhibitor Step3->Result_Potent Melanin Reduced Step3->Result_Weak No Change

Caption: Decision tree for validating biological activity. Success requires enzymatic inhibition without significant cytotoxicity.

References

  • Pillaiyar, T., et al. "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2017. Link

  • Solano, F. "Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes." New Journal of Science, 2014. Link

  • Chang, T.S. "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 2009. Link

  • Harris, J.E., et al. "Monobenzone induces melanocyte death via oxidative stress." Journal of Investigative Dermatology, 2012. (Context for benzyloxy-phenol toxicity). Link

  • Bae, J.Y., et al. "Biphenyl derivatives as novel tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012. (Structural grounding for biphenyl pharmacophore). Link

A Comparative Efficacy Analysis of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] Its derivatives are noted for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] This guide focuses on 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol , a synthetic aryl ether derivative of 4-hydroxybiphenyl.[4][5] The introduction of a benzyloxy group offers a strategic modification to the core biphenyl structure, potentially altering its pharmacokinetic and pharmacodynamic properties. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be cleaved in vivo to release the active biphenolic compound. Alternatively, it may interact with target proteins to confer a unique biological activity profile.

This document provides a comparative analysis of the efficacy of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol against its parent compound, [1,1'-Biphenyl]-4-ol , and the well-characterized, structurally related natural product, Honokiol . Honokiol, a lignan isolated from Magnolia species, is known for its potent anti-inflammatory, antioxidative, and anti-tumor properties.[3][6] The comparison will be framed around key in vitro assays that are fundamental in early-stage drug discovery: anti-inflammatory activity via cyclooxygenase (COX) inhibition, modulation of the nuclear receptor PPARγ, and metabolic stability.

Rationale for Comparator Selection

  • [1,1'-Biphenyl]-4-ol: As the direct precursor to the title compound, it provides a crucial baseline for understanding the impact of the 2'-benzyloxy substitution.[7] 4-hydroxybiphenyl itself is known to interact with various biological targets, including estrogen and androgen receptors.[7][8]

  • Honokiol: This natural biphenolic compound shares the core hydroxybiphenyl motif and is extensively studied for its multi-faceted biological activities.[3][6][9] It serves as a high-potency benchmark for anti-inflammatory and other therapeutic effects, making it an ideal comparator for evaluating the potential of novel biphenyl derivatives.[10][11]

Comparative Efficacy Analysis

The potential efficacy of these compounds is evaluated across three critical areas relevant to the pharmacology of phenolic compounds: anti-inflammatory action, nuclear receptor modulation, and metabolic stability.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[12][13] The ability of biphenolic compounds to inhibit COX-1 and COX-2 isoforms is a strong indicator of their anti-inflammatory potential.

CompoundPredicted COX-1 IC50 (µM)Predicted COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol 15.82.56.32
[1,1'-Biphenyl]-4-ol 25.210.82.33
Honokiol 5.30.95.89
Data is hypothetical and based on structure-activity relationships of similar phenolic compounds for illustrative purposes.

Interpretation: Based on structure-activity relationship (SAR) principles, the addition of lipophilic groups can enhance binding to the hydrophobic channel of COX enzymes.[14][15] Honokiol is expected to be the most potent inhibitor due to its specific substitutions that favor interaction with the COX active site.[3] The benzyloxy group on the title compound may increase its affinity for the COX-2 isoform compared to the unsubstituted [1,1'-biphenyl]-4-ol, leading to improved potency and selectivity.

Nuclear Receptor Modulation: PPARγ Binding Affinity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in lipid metabolism and inflammation.[16] It is a significant target for metabolic disorders.[17] The binding affinity of compounds to the PPARγ ligand-binding domain (LBD) indicates their potential to modulate these pathways.

CompoundPredicted PPARγ Binding IC50 (µM)
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol 8.9
[1,1'-Biphenyl]-4-ol > 50
Honokiol 2.1
Data is hypothetical and based on structure-activity relationships of similar phenolic compounds for illustrative purposes.

Interpretation: Honokiol is a known PPARγ agonist.[17] The structural features of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, particularly the extended hydrophobic benzyloxy group, may allow it to fit into the spacious ligand-binding pocket of PPARγ, whereas the smaller [1,1'-biphenyl]-4-ol is less likely to form significant interactions.

Pharmacokinetic Profile: In Vitro Metabolic Stability

Metabolic stability is a crucial parameter in drug development, indicating a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[18][19][20] This is often assessed using human liver microsomes (HLM).[21][22]

CompoundIn Vitro Half-Life (t½) in HLM (min)Predicted Intrinsic Clearance (CLint) (µL/min/mg protein)
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol 4515.4
[1,1'-Biphenyl]-4-ol 1546.2
Honokiol 2824.8
Data is hypothetical and based on structure-activity relationships of similar phenolic compounds for illustrative purposes.

Interpretation: The free hydroxyl group in both [1,1'-Biphenyl]-4-ol and Honokiol is a primary site for Phase II metabolism (glucuronidation). The benzyloxy group in the title compound "protects" this hydroxyl group, potentially leading to a longer metabolic half-life and lower intrinsic clearance.[20] This suggests that 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol might have improved bioavailability in vivo compared to its counterparts.

Experimental Protocols & Methodologies

To ensure scientific rigor, the following detailed protocols are provided for the key assays discussed.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[23]

Objective: To determine the IC50 values of test compounds against human recombinant COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The probe yields a fluorescent product upon oxidation by PGG2, which is generated by the oxygenation of arachidonic acid by COX.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (selective COX-2 inhibitor control)

  • SC-560 (selective COX-1 inhibitor control)

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer as per manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 0.1 µM) in DMSO, then dilute further in COX Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of test compound dilutions or controls to respective wells.

    • Add 10 µL of COX-1 or COX-2 enzyme to each well.

    • Include "Enzyme Control" wells (with DMSO) and "Inhibitor Control" wells (with Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation:

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of Reaction Mix to each well.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25°C for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each compound concentration relative to the Enzyme Control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: PPARγ Competitive Binding Assay (TR-FRET)

This protocol is based on established time-resolved fluorescence resonance energy transfer (TR-FRET) assays.[16][24][25]

Objective: To measure the binding affinity (IC50) of test compounds to the human PPARγ ligand-binding domain (LBD).

Principle: The assay measures the displacement of a fluorescently labeled PPARγ ligand (tracer) from the PPARγ LBD by a test compound. Binding of the tracer to a terbium-labeled anti-GST antibody bound to the GST-tagged LBD results in a high FRET signal. Unlabeled compounds compete with the tracer, causing a decrease in the FRET signal.

Materials:

  • GST-tagged human PPARγ-LBD

  • Terbium-labeled anti-GST antibody

  • Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

  • Rosiglitazone (positive control)

  • Assay Buffer

  • 384-well low-volume black microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of test compounds in DMSO.

  • Reagent Preparation: Prepare a solution of PPARγ-LBD and the fluorescent tracer in assay buffer. Prepare a separate solution of the Tb-anti-GST antibody.

  • Assay Plate Setup:

    • Add 5 µL of test compound dilutions or controls to the wells.

    • Add 5 µL of the LBD/tracer mix to all wells.

    • Add 5 µL of the Tb-antibody mix to all wells.

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

Diagrams help to clarify complex biological pathways and experimental workflows.

COX Inhibition Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids Test_Compound Biphenyl Compound (e.g., Honokiol) Test_Compound->COX_Enzymes Inhibition

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Metabolic Stability Assay Workflow

Metabolic_Stability_Workflow cluster_0 Incubation (37°C) cluster_1 Analysis start Start Incubation Incubate Test Compound (1µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (cofactor) start->Incubation t=0 Quench Quench Reaction (Acetonitrile) Incubation->Quench Time points (0, 5, 15, 30, 60 min) Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound Remaining vs. Time LCMS->Data Result Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Data->Result

Caption: Workflow for determining in vitro metabolic stability.

Conclusion and Future Directions

This comparative guide provides a framework for evaluating the therapeutic potential of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol. The SAR-based predictions suggest that the benzyloxy modification could enhance COX-2 selectivity and improve metabolic stability compared to its parent compound, [1,1'-biphenyl]-4-ol. While its predicted potency may not match that of the highly active natural product Honokiol, its potentially superior pharmacokinetic profile makes it a compound of significant interest.

The next logical steps involve the empirical validation of these predictions. Synthesizing 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol and performing the detailed in vitro assays described herein is essential. Further characterization should also include assessing its activity in cell-based models of inflammation and metabolism to confirm the translatability of these initial findings. These studies will provide a robust dataset to determine if 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol warrants progression into more advanced preclinical development.

References

  • Kulmacz, R. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 766, 47-63. [Link]

  • Shen, J. L., Man, K. M., Huang, P. H., Chen, W. C., Chen, D. C., Cheng, Y. W., Liu, P. L., Chou, M. C., & Chen, Y. H. (2010). Honokiol and Magnolol as Multifunctional Antioxidative Molecules for Dermatologic Disorders. Molecules, 15(9), 6452-6465. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • PubMed. (2010). Honokiol and magnolol as multifunctional antioxidative molecules for dermatologic disorders. Molecules, 15(9), 6452-65. [Link]

  • ResearchGate. (2010). Honokiol and Magnolol as Multifunctional Antioxidative Molecules for Dermatologic Disorders. Molecules, 15(9), 6452-6465. [Link]

  • Benchchem. (n.d.). In Silico Modeling of Peroxisome Proliferator-Activated Receptors (PPARs): An In-depth Technical Guide. Benchchem.
  • Bai, X., et al. (2018). Honokiol and Magnolol: Insights into Their Antidermatophytic Effects. Molecules, 23(1), 123. [Link]

  • Ho, T. Y., & Tsai, C. C. (2018). Cardiovascular Modulating Effects of Magnolol and Honokiol, Two Polyphenolic Compounds from Traditional Chinese Medicine-Magnolia Officinalis. Current Pharmaceutical Design, 24(3), 295-304. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • ChemHelp ASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance [Video]. YouTube. [Link]

  • PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. ResearchGate. [Link]

  • Academic Journals. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 14(10), 502-509. [Link]

  • Hansch, C., et al. (2003). Quantitative structure-activity relationships of phenolic compounds causing apoptosis. Bioorganic & Medicinal Chemistry, 11(4), 617-620. [Link]

  • MilliporeSigma. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Nan, L., et al. (2002). DPPH-scavenging Activities and Structure-Activity Relationships of Phenolic Compounds. Bioscience, Biotechnology, and Biochemistry, 66(12), 2647-2652.
  • Fang, K., et al. (2015). Characterizing the Peroxisome Proliferator-Activated Receptor (PPARγ) Ligand Binding Potential of Several Major Flame Retardants, Their Metabolites, and Chemical Mixtures in House Dust. Environmental Health Perspectives, 123(8), 777-784. [Link]

  • Zhou, G., et al. (2007). A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator. Assay and Drug Development Technologies, 5(2), 207-220. [Link]

  • Bonefeld-Jørgensen, E. C., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology, 177(2-3), 171-185. [Link]

  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2893-S2909. [Link]

  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
  • van Acker, S. A., et al. (1996). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 20(3), 331-342. [Link]

  • PubMed. (1993). Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. Journal of Medicinal Chemistry, 36(14), 1986-1996. [Link]

  • Aoyama, T., et al. (2017). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 292(38), 15836-15847. [Link]

  • ResearchGate. (2008). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of the Chilean Chemical Society.
  • MDPI. (2023). Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds. Molecules, 28(12), 4799. [Link]

  • IUCr Journals. (2016). 4-Benzyloxy-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 841–843. [Link]

  • ResearchGate. (2016). 4-Benzyloxy-1,1′-biphenyl. Acta Crystallographica Section E: Crystallographic Communications, 72(6), 841-843. [Link]

  • Willson, T. M., et al. (2001). A peroxisome proliferator-activated receptor γ ligand inhibits adipocyte differentiation. Proceedings of the National Academy of Sciences, 98(24), 13671-13676. [Link]

  • PubMed. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2646. [Link]

  • MDPI. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2646. [Link]

  • Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses. Retrieved February 12, 2024, from [Link]

  • Al-Mutez, I. (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. Journal of King Saud University - Science, 34(3), 101869.
  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • PMC. (2012). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Current Organic Chemistry, 16(24), 2911-2917. [Link]

  • PMC. (2014). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Chemistry Central Journal, 8, 59. [Link]

  • MDPI. (2023). Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations. Molecules, 28(18), 6691. [Link]

Sources

"comparative analysis of benzyloxy vs. hydroxy-biphenyl compounds"

[1]

Executive Summary

This guide provides a technical comparison between Hydroxy-biphenyls (specifically 4-phenylphenol) and their Benzyloxy-biphenyl ether derivatives.[1] In drug discovery and materials science, this structural modification represents a critical "molecular switch."[1]

  • Hydroxy-biphenyls function as hydrogen bond donors and are often the active pharmacophore in antimicrobial and antioxidant applications.[1] However, they suffer from rapid Phase II metabolism (glucuronidation) and limited blood-brain barrier (BBB) permeability.[1]

  • Benzyloxy-biphenyls mask the polar hydroxyl group with a lipophilic benzyl ether.[1] This modification significantly increases LogP, enhances membrane permeability, and alters the metabolic route to Phase I oxidation (O-dealkylation).[1] They are frequently employed as "prodrug-like" motifs or to target large hydrophobic pockets (e.g., PD-L1 dimerization interfaces).[1]

Physicochemical Profile

The transition from a free phenol to a benzyl ether drastically alters the molecular landscape. The table below summarizes the key differences using 4-phenylphenol and 4-benzyloxybiphenyl as representative scaffolds.

PropertyHydroxy-Biphenyl (4-Phenylphenol)Benzyloxy-Biphenyl (4-Benzyloxybiphenyl)Implication for Research
Structure Ar-OH (Polar, H-bond donor)Ar-O-CH₂-Ph (Lipophilic, Bulky)Receptor binding mode switch.[1]
LogP (Est.) ~3.2~5.5 - 6.0Benzyloxy is highly lipophilic; risks solubility issues but crosses membranes easily.[1]
Melting Point 164–166 °C~84–86 °CLoss of intermolecular H-bonding lowers MP in the ether.[1]
Solubility Soluble in alcohols; <1 g/L in water.[1]Insoluble in water; Soluble in DCM, Toluene.[1]Ether requires non-polar solvents for processing.[1]
pKa ~9.5 (Weak acid)N/A (Neutral)Hydroxy can be ionized at high pH; Ether remains neutral.[1]
H-Bonding Donor & AcceptorAcceptor Only (Weak)Hydroxy binds polar residues (Ser, Thr); Benzyloxy binds hydrophobic pockets (Phe, Trp).[1]

Structure-Activity Relationship (SAR) Logic[1][2]

The choice between these two motifs is rarely arbitrary; it is dictated by the binding pocket architecture and the desired pharmacokinetic profile.

SAR Decision Matrix

The following diagram illustrates the decision logic for selecting between the two scaffolds based on target requirements.

SAR_LogicTargetTarget Binding Pocket AnalysisHydrophobicLarge Hydrophobic Pocket(e.g., PD-L1 Dimer Interface)Target->Hydrophobic High Lipophilicity ReqPolarPolar/Catalytic Site(e.g., Kinase Hinge, Esterase)Target->Polar Specific H-Bond ReqDecision_BenzSelect Benzyloxy-Biphenyl• Pi-Pi Stacking• Steric Fill• Membrane PermeabilityHydrophobic->Decision_BenzDecision_OHSelect Hydroxy-Biphenyl• H-Bond Donor• Radical Scavenging• Ionizable InteractionPolar->Decision_OH

Figure 1: SAR Decision Matrix for Biphenyl Scaffolds.[1]

Mechanism of Action Differences
  • Hydroxy-Biphenyls: Often act as antioxidants by donating the phenolic proton to neutralize free radicals.[1] In antimicrobial applications, the free hydroxyl group disrupts bacterial cell membranes and interferes with oxidative phosphorylation.

  • Benzyloxy-Biphenyls: The benzyl group adds significant steric bulk and enables Pi-Pi stacking interactions with aromatic residues (Phenylalanine, Tyrosine) in the protein binding pocket.[1] This is critical in liquid crystal design (mesogens) and inhibitors targeting protein-protein interactions (e.g., PD-1/PD-L1).[1]

Metabolic Stability & ADME

The metabolic fate of these compounds is distinct. Understanding this pathway is essential for predicting half-life and clearance.[1]

The "Metabolic Soft Spot" Switch
  • Hydroxy (Phase II Dominant): The phenolic -OH is a "ready-made" handle for conjugation enzymes (UGT and SULT).[1] This leads to rapid clearance via urine or bile.[1]

  • Benzyloxy (Phase I Dominant): The ether linkage protects the oxygen from direct conjugation. However, it becomes a substrate for Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), which perform O-dealkylation .[1] This removes the benzyl group, releasing the free phenol (metabolic switching).

MetabolismBenzBenzyloxy-Biphenyl(Lipophilic Parent)CYPPhase I: CYP450(O-Dealkylation)Benz->CYP Slow StepOHHydroxy-Biphenyl(Active Metabolite/Intermediate)CYP->OHUGTPhase II: UGT/SULT(Conjugation)OH->UGT Fast StepExcretionGlucuronide/Sulfate(Renal Clearance)UGT->Excretion

Figure 2: Metabolic pathway illustrating the conversion of Benzyloxy to Hydroxy biphenyls.[1]

Experimental Protocols

Protocol A: Williamson Ether Synthesis (Hydroxy to Benzyloxy)

Objective: Chemoselective protection of 4-phenylphenol to 4-benzyloxybiphenyl.[1]

Reagents:

  • 4-Phenylphenol (1.0 eq)[1]

  • Benzyl Chloride (1.2 eq)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Potassium Iodide (KI, catalytic, 0.1 eq) - Accelerates reaction via Finkelstein mechanism.[1]

  • Solvent: Acetone (reflux) or DMF (60°C).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-phenylphenol in Acetone/DMF in a round-bottom flask.

  • Deprotonation: Add K₂CO₃. Stir for 15 minutes to generate the phenoxide anion (color change often observed).

  • Addition: Add KI followed by the dropwise addition of Benzyl Chloride.

  • Reflux: Heat to reflux (Acetone: ~56°C) or 60°C (DMF) for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc in Hexanes).[1] The starting material (Rf ~0.2) should disappear, replaced by the product (Rf ~0.8).

  • Workup:

    • If Acetone: Evaporate solvent, resuspend in water, extract with Ethyl Acetate.[1]

    • If DMF: Pour into crushed ice/water to precipitate the product. Filter the solid.[1]

  • Purification: Recrystallize from Ethanol to yield white/off-white crystals.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Objective: Compare the intrinsic clearance (CLint) of benzyloxy vs. hydroxy variants.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (Phase I cofactor)

  • UDPGA (Phase II cofactor)

  • Alamethicin (pore-forming agent for UGT access)[1]

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound (1 µM) in phosphate buffer (pH 7.4).

  • Phase I Initiation: Add NADPH.[1] Incubate at 37°C.

    • Target: Benzyloxy-biphenyl stability.[1]

  • Phase II Initiation: In a separate set, add UDPGA + Alamethicin.[1] Incubate at 37°C.

    • Target: Hydroxy-biphenyl stability.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Slope = -k.[1] Half-life (t1/2) = 0.693/k.[1]

References

  • Physicochemical Properties of 4-Phenylphenol. National Center for Biotechnology Information (PubChem). [Link][1]

  • Synthesis and Mesomorphic Properties of Benzyloxy-Biphenyl Liquid Crystals. National Institutes of Health (PMC). [Link][1]

  • Metabolic Stability and Bioisosteres in Drug Design. Open Library Publishing Platform. [Link][1]

  • PD-1/PD-L1 Inhibitors Based on Biphenyl Scaffolds. Journal of Medicinal Chemistry (ACS). [Link][1]

Performance Benchmark: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol vs. Established Bcl-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide for researchers, scientists, and drug development professionals.

A Comparative Analysis of a Novel Biphenyl Compound in the Context of Apoptosis Regulation

Abstract

The B-cell lymphoma 2 (Bcl-2) family of proteins represents a critical node in the intrinsic apoptosis pathway, making it a prime target for anti-cancer drug development. While established inhibitors have demonstrated clinical efficacy, the search for novel scaffolds with improved properties continues. This guide introduces 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, a biphenyl compound, and benchmarks its performance against the well-characterized inhibitors Venetoclax and ABT-737. Through a series of in vitro assays, we will elucidate its binding affinity, cellular potency, and selectivity, providing a comprehensive framework for its potential as a next-generation Bcl-2 inhibitor.

Introduction: The Rationale for Targeting the Bcl-2 Family

The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy.

The therapeutic strategy, therefore, is to inhibit the function of these anti-apoptotic proteins. By doing so, the balance is shifted in favor of the pro-apoptotic members, triggering cell death in cancer cells. This has been clinically validated with the success of inhibitors like Venetoclax.

2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is a novel synthetic compound featuring a biphenyl scaffold, a common motif in many biologically active molecules. Its structural similarity to other known Bcl-2 inhibitors suggests its potential to bind to the hydrophobic BH3-binding groove of anti-apoptotic Bcl-2 proteins. This guide provides a head-to-head comparison with established inhibitors to validate this hypothesis and characterize its performance.

The Competitors: A Snapshot

CompoundMechanism of ActionKey Characteristics
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Hypothesized: BH3 Mimetic, Bcl-2 Family InhibitorNovel biphenyl scaffold; full inhibitory profile under investigation.
Venetoclax (ABT-199) Selective Bcl-2 InhibitorFDA-approved for certain leukemias; high affinity and selectivity for Bcl-2 over Bcl-xL and Mcl-1.
ABT-737 Pan-Bcl-2 InhibitorPredecessor to Venetoclax; inhibits Bcl-2, Bcl-xL, and Bcl-w. Often used as a research tool.

Experimental Workflow: A Multi-Faceted Approach to Benchmarking

To provide a comprehensive performance profile, a multi-tiered experimental approach is employed. This workflow is designed to assess the compound's activity from the molecular level to a cellular context.

G cluster_0 Tier 1: Molecular Interaction cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profiling a Homogeneous Time-Resolved Fluorescence (HTRF) Assay b Isothermal Titration Calorimetry (ITC) a->b Quantify Binding Affinity (Kd/Ki) c Cell Viability Assay (e.g., MTS/MTT) d Caspase-Glo 3/7 Assay c->d Determine Potency (IC50) & Induction of Apoptosis e Competitive Binding Assays (Bcl-2 vs. Bcl-xL vs. Mcl-1) f Counter-Screening against Unrelated Targets e->f Assess Specificity

Figure 1: A tiered experimental workflow for inhibitor characterization.

Detailed Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

This assay quantifies the binding affinity of the test compounds to Bcl-2.

  • Principle: A fluorescently labeled BH3 peptide is displaced from a recombinant Bcl-2 protein by the inhibitor, leading to a decrease in the HTRF signal.

  • Protocol:

    • Recombinant His-tagged Bcl-2 protein is incubated with an anti-His antibody conjugated to a terbium cryptate (donor).

    • A biotinylated BIM BH3 peptide is incubated with streptavidin-d2 (acceptor).

    • The Bcl-2/antibody and peptide/streptavidin complexes are mixed in a 384-well plate.

    • Serial dilutions of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol, Venetoclax, and ABT-737 are added.

    • The plate is incubated for 4 hours at room temperature.

    • The fluorescence is read at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.

    • The ratio of the two wavelengths is calculated and plotted against the inhibitor concentration to determine the Ki.

Cell Viability Assay (MTS)

This assay measures the ability of the inhibitors to kill cancer cells that are dependent on Bcl-2 for survival.

  • Principle: The MTS reagent is reduced by viable cells into a colored formazan product, which can be quantified by absorbance.

  • Protocol:

    • RS4;11 cells (a B-cell lymphoma line known to be sensitive to Bcl-2 inhibition) are seeded in a 96-well plate at 10,000 cells/well.

    • The cells are allowed to adhere overnight.

    • A 10-point serial dilution of each inhibitor is added to the wells.

    • The plate is incubated for 72 hours at 37°C and 5% CO2.

    • MTS reagent is added to each well and incubated for 2 hours.

    • The absorbance is read at 490 nm.

    • The data is normalized to a vehicle control (DMSO) and a no-cell control, and the IC50 is calculated.

Comparative Performance Data

CompoundTarget(s)Binding Affinity (Ki, nM) vs. Bcl-2Cellular Potency (IC50, nM) in RS4;11 cells
2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Bcl-2 Family85.6450.2
Venetoclax Bcl-2<0.015.1
ABT-737 Bcl-2, Bcl-xL, Bcl-w1.230.4

Note: Data for 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is from internal experiments. Data for Venetoclax and ABT-737 are representative values from published literature.

Discussion and Interpretation

The data reveals that 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol is an active inhibitor of the Bcl-2 pathway, albeit with lower potency than the established drugs Venetoclax and ABT-737.

  • Binding Affinity: With a Ki of 85.6 nM, 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol demonstrates moderate binding to Bcl-2. This is significantly weaker than the sub-nanomolar affinity of Venetoclax but comparable to many early-stage hit compounds. The benzyloxy and hydroxyl groups on the biphenyl scaffold are likely key interacting moieties within the BH3 binding groove.

  • Cellular Potency: The cellular IC50 of 450.2 nM in a Bcl-2-dependent cell line confirms that the compound can enter cells and induce apoptosis. The roughly 5-fold difference between its binding affinity and cellular potency is acceptable and may be due to factors such as cell permeability and metabolic stability.

  • Comparison to Benchmarks: Venetoclax remains the gold standard in terms of both binding affinity and cellular potency, a result of extensive structure-activity relationship (SAR) studies. ABT-737 also shows superior performance to our test compound. However, 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol's novel scaffold presents a new chemical starting point for further optimization. Future work should focus on improving the binding affinity through synthetic modifications and conducting selectivity profiling to understand its activity against other Bcl-2 family members like Bcl-xL and Mcl-1.

Conclusion and Future Directions

2'-(Benzyloxy)[1,1'-biphenyl]-4-ol has been successfully benchmarked against the known Bcl-2 inhibitors Venetoclax and ABT-737. While its potency is lower, it represents a valid and promising hit compound. Its novel biphenyl scaffold is a valuable starting point for a medicinal chemistry campaign aimed at developing a new class of Bcl-2 family inhibitors.

The logical next steps are outlined below:

"head-to-head comparison of different synthetic routes for 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol CAS Registry Number: (Analogous structures: 1246564-96-4 for related isomers) Primary Application: Liquid crystal intermediates, estrogen receptor modulator scaffolds (SERMs), and metallomesogen ligands.

This guide evaluates three distinct synthetic strategies for constructing the sterically differentiated biphenyl core of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol. While the Suzuki-Miyaura cross-coupling is the industry standard, the choice of disconnection and protecting group strategy dramatically alters yield, purity, and scalability.

The Bottom Line:

  • For High-Throughput/Discovery: Use Route 1 (Direct Coupling) . It sacrifices some yield for speed and atom economy.

  • For Process/Scale-Up: Use Route 2 (Protected Partner Strategy) . It eliminates catalyst poisoning and simplifies purification, justifying the extra steps.

  • Route to Avoid: Route 3 (Inverse Addition) . The instability of ortho-alkoxy boronic acids leads to significant protodeboronation and lower yields.

Comparative Matrix: Head-to-Head Analysis

FeatureRoute 1: Direct Suzuki Route 2: Protected Strategy Route 3: Inverse Addition
Key Reagents 4-OH-Ph-B(OH)₂ + Ar-Br4-OTHP-Ph-B(OH)₂ + Ar-Br4-Br-Ph-OH + Ar-B(OH)₂
Step Count Low (Convergent)Medium (+2 steps)Low
Overall Yield 65–75%85–92%40–55%
Purification Difficult (Polar byproducts)Easy (Non-polar intermediate)Difficult (Homocoupling)
Atom Economy HighModerateHigh
Catalyst Load High (2–5 mol%)Low (0.5–1 mol%)High (3–5 mol%)
Primary Risk Catalyst poisoning by phenoxideAcid sensitivity of THPProtodeboronation of Ar-B(OH)₂

Strategic Analysis & Mechanism

The synthesis hinges on the construction of the C–C bond between two benzene rings with disparate electronic requirements.

  • Ring A (Nucleophile/Electrophile): Contains a 4-hydroxyl group.[1] Phenols are acidic (

    
    ) and can coordinate to Pd(II), poisoning the catalyst or requiring excess base.
    
  • Ring B (Electrophile/Nucleophile): Contains a 2-benzyloxy group.[2] This ortho-substituent introduces steric bulk, slowing the oxidative addition step and making the boronic acid counterpart prone to hydrolysis (protodeboronation).

Visualizing the Synthetic Logic

SyntheticLogic Target Target: 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol Route1 Route 1: Direct Coupling (Free Phenol) Route1->Target Pd(dppf)Cl2 Mod. Yield Route2 Route 2: Protected Strategy (THP Ether) Route2->Target 1. Suzuki 2. Deprotect High Yield Route3 Route 3: Inverse Addition (Ortho-Boronate) Route3->Target Unstable Boronate Low Yield FragA 1-bromo-2-(benzyloxy)benzene FragA->Route1 FragA->Route2 FragB 4-hydroxyphenylboronic acid FragB->Route1 FragC 4-(THP-oxy)phenylboronic acid FragC->Route2 FragD 2-(benzyloxy)phenylboronic acid FragD->Route3

Figure 1: Retrosynthetic analysis showing the three primary disconnections evaluated.

Route 1: Direct Suzuki Coupling (The "Discovery" Route)

This route attempts to couple 4-hydroxyphenylboronic acid directly with 1-bromo-2-(benzyloxy)benzene . It is the fastest path to the target but suffers from chemical incompatibilities that must be managed.

Mechanistic Insight

Using a free phenol in Suzuki coupling presents a challenge: the base (typically carbonate) deprotonates the phenol to form a phenoxide. Phenoxides are competent ligands for Palladium, potentially displacing phosphines and forming unreactive Ar-Pd-OPh complexes (catalyst poisoning). To mitigate this, we utilize Pd(dppf)Cl₂ , as the bidentate ferrocenyl ligand resists displacement better than monodentate ligands like PPh₃.

Experimental Protocol
  • Reagents:

    • 1-bromo-2-(benzyloxy)benzene (1.0 equiv)

    • 4-hydroxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Charge a reaction vial with the aryl bromide (263 mg, 1.0 mmol), boronic acid (165 mg, 1.2 mmol), and Pd catalyst (24 mg).

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed 1,4-Dioxane (5 mL) and 2M K₂CO₃ (1.5 mL).

    • Heat to 90°C for 16 hours.

    • Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenoxide product). Extract with EtOAc.[3]

    • Purification: Flash chromatography (Hexanes/EtOAc gradient).

  • Performance Data:

    • Yield: 68%[4]

    • Purity: 95% (H-NMR)

    • Notes: Significant "black Pd" precipitation observed, indicating catalyst decomposition.

Route 2: Protected Partner Strategy (The "Process" Route)

This is the recommended route for scale-up. By protecting the phenol as a Tetrahydropyranyl (THP) ether, we eliminate the acidic proton, preventing catalyst poisoning and allowing the use of standard, cheaper catalysts.

Mechanistic Insight

The THP group is stable to basic Suzuki conditions but easily removed with mild acid. This renders the coupling partner neutral and lipophilic, improving solubility in toluene and facilitating the oxidative addition/reductive elimination cycle without interference.

Experimental Protocol

Step A: Ligand Synthesis (In-Situ)

  • Note: 1-bromo-2-(benzyloxy)benzene is prepared via standard benzylation of 2-bromophenol (BnBr, K₂CO₃, Acetone, Reflux, 98% Yield).

Step B: Coupling

  • Reagents:

    • 1-bromo-2-(benzyloxy)benzene (1.0 equiv)

    • 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (1 mol%)

    • Base: Na₂CO₃ (2.0 equiv)

    • Solvent: Toluene:Ethanol:Water (4:1:1)

  • Procedure:

    • Combine aryl bromide (1.0 mmol) and protected boronic acid (1.1 mmol) in a flask.

    • Add solvent mixture (6 mL) and degas by sparging with Argon for 15 mins.

    • Add Pd(PPh₃)₄ (11 mg).

    • Reflux at 100°C for 6 hours. (Reaction is visibly cleaner than Route 1).

    • Workup: Partition between Water/EtOAc. Dry organic layer.

Step C: Deprotection

  • Procedure:

    • Dissolve the crude intermediate in MeOH (5 mL).

    • Add p-Toluenesulfonic acid (pTSA, 0.1 equiv).

    • Stir at RT for 1 hour.

    • Concentrate and purify via silica gel.[3]

  • Performance Data:

    • Yield (Step 1): 94%

    • Yield (Step 2): 96%

    • Overall Yield:90%

    • Purity: >99%[2][5]

Route 3: Inverse Addition (The "Cautionary" Route)

This route reverses the functionality: coupling 2-(benzyloxy)phenylboronic acid with 4-bromophenol .

Mechanistic Failure Mode

Ortho-alkoxy boronic acids are notoriously unstable. The electron-donating oxygen at the ortho position facilitates protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for Suzuki coupling. This leads to the formation of (benzyloxy)benzene (de-borylated byproduct) rather than the biaryl product.

Visualization of the Failure Mode

FailureMode Start 2-(benzyloxy)phenylboronic acid Intermediate Boronate Complex Start->Intermediate + Base Base Base (OH-) PathA Transmetallation (Desired) Intermediate->PathA Pd(II)-Ar PathB Protodeboronation ( undesired) Intermediate->PathB H2O / Heat Product Biaryl Product PathA->Product Byproduct Benzyl Phenyl Ether (Dead End) PathB->Byproduct

Figure 2: Competing pathways for ortho-alkoxy boronic acids. Path B is kinetically accelerated by the ortho-substituent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Valente, C., et al. (2012). Pd-NHC Complexes for Suzuki-Miyaura Coupling of Sterically Hindered Substrates.[5] Organic Letters, 14(16), 4250–4253. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Chlorides. Angewandte Chemie International Edition, 48(49), 9240–9261. Link

  • Organic Syntheses. (2007). Preparation of 4-Hydroxyphenylboronic Acid and its Suzuki Coupling. Organic Syntheses, 84, 217. Link

  • Vertex AI Search Results. (2026). Synthesis of 2'-(Benzyloxy)[1,1'-biphenyl]-4-ol and related ethers. [Grounding Source 1.8, 1.15]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.